4-bromo-N-ethyl-2-methoxy-6-nitroaniline
Overview
Description
4-Bromo-N-ethyl-2-methoxy-6-nitroaniline is a chemical compound with the following properties:
- Molecular Formula : C<sub>7</sub>H<sub>7</sub>BrN<sub>2</sub>O<sub>2</sub>
- Molecular Weight : 231.047 g/mol
- IUPAC Standard InChI : InChI=1S/C7H7BrN2O2/c1-4-2-5(8)3-6(7(4)9)10(11)12/h2-3H,9H2,1H3
- IUPAC Standard InChIKey : ZXFVKFUXKFPUQJ-UHFFFAOYSA-N
- CAS Registry Number : 77811-44-0
- Chemical Structure :
Synthesis Analysis
The synthesis of 4-bromo-N-ethyl-2-methoxy-6-nitroaniline involves several steps. One common approach includes:
- Nitration : Nitrate benzene to introduce a nitro group at the desired position.
- Reduction : Convert the nitro group to an amine using appropriate reducing agents.
- Bromination : Introduce a bromine atom at the desired position using N-bromosuccinimide (NBS) or other brominating agents.
Molecular Structure Analysis
The molecular structure of 4-bromo-N-ethyl-2-methoxy-6-nitroaniline consists of a benzene ring substituted with a bromine atom, an ethyl group, a methoxy group, and a nitro group. The bromine and nitro groups are meta-directing due to their electron-withdrawing nature.
Chemical Reactions Analysis
- Nitration : The nitro group can undergo electrophilic aromatic substitution reactions.
- Bromination : The bromine atom can participate in further substitution reactions.
- Reduction : The nitro group can be reduced to an amine using reducing agents.
Physical And Chemical Properties Analysis
- Solubility : Slightly soluble in water and soluble in hot methanol.
- Appearance : Brown solid.
Safety And Hazards
- Stability : Nitro compounds are generally unstable and can decompose exothermically.
- Handling : Handle with care due to potential reactivity and toxicity.
Future Directions
Further research could explore:
- Biological Activity : Investigate its potential as a drug candidate.
- Synthetic Modifications : Explore derivatization for improved properties.
properties
IUPAC Name |
4-bromo-N-ethyl-2-methoxy-6-nitroaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2O3/c1-3-11-9-7(12(13)14)4-6(10)5-8(9)15-2/h4-5,11H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULXSEJCSPXVYDQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=C(C=C(C=C1OC)Br)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N-ethyl-2-methoxy-6-nitroaniline |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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